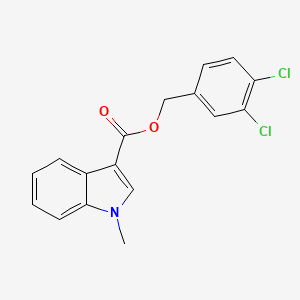

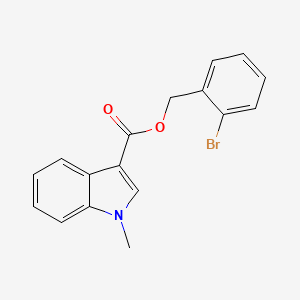

1-Methyl-1H-indole-3-carboxylic acid 3,4-dichloro-benzyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

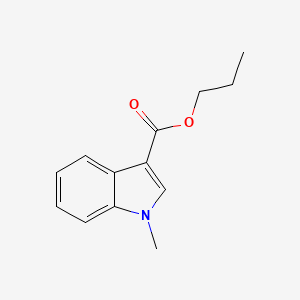

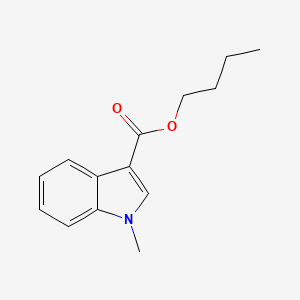

1-Methyl-1H-indole-3-carboxylic acid is an indole derivative . It plays a significant role in cell biology and is a prevalent moiety in natural products and drugs . It has various biologically vital properties and is used as a reactant for the preparation of several biologically active compounds .

Synthesis Analysis

This compound can be prepared by the oxidation of 1-methylindole-3-aldehyde with alkaline potassium permanganate . There are also various methods reported for the synthesis of indole derivatives, such as the Fischer indole synthesis .Molecular Structure Analysis

The molecular formula of 1-Methyl-1H-indole-3-carboxylic acid is C10H9NO2 . For a detailed molecular structure, you may refer to a chemistry database or software that can generate a 3D structure from the molecular formula.Chemical Reactions Analysis

Indoles, both natural and synthetic, show various biologically vital properties . They are used as reactants for the preparation of several biologically active compounds .Physical And Chemical Properties Analysis

The melting point of 1-Methyl-1H-indole-3-carboxylic acid is 197-200 °C (dec.) (lit.), and its predicted boiling point is 389.0±15.0 °C . The predicted density is 1.24±0.1 g/cm3 .Applications De Recherche Scientifique

MICA-3,4-DBCE has been used in a variety of scientific research applications. It has been used as a substrate for enzyme assays, as a reagent for organic synthesis, and as a fluorescent probe for imaging. In enzyme assays, MICA-3,4-DBCE can be used to measure the activity of enzymes, such as cytochrome P450, in a variety of biological samples. It has also been used as a reagent for organic synthesis, as it is easily reacted with a variety of other compounds. Finally, MICA-3,4-DBCE has been used as a fluorescent probe for imaging, as it can be used to detect and quantify a variety of molecules in biological samples.

Mécanisme D'action

Target of Action

The primary targets of indole derivatives, such as MFCD12546896, are often a variety of receptors in the body. Indole scaffold has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors . .

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways. For instance, some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Result of Action

The result of a compound’s action refers to the molecular and cellular effects that occur due to its interaction with its targets. While indole derivatives have been shown to have a wide range of biological activities

Avantages Et Limitations Des Expériences En Laboratoire

MICA-3,4-DBCE has several advantages for use in laboratory experiments. It is highly soluble in polar solvents, making it easy to work with. It is also relatively non-toxic, making it safe to use in biological samples. However, it does have some limitations. It is not very stable in the presence of light or heat, and can easily be degraded.

Orientations Futures

MICA-3,4-DBCE has a variety of potential applications in scientific research, and many future directions have been proposed. These include the use of MICA-3,4-DBCE as a fluorescent probe for the detection of other molecules in biological samples, the use of MICA-3,4-DBCE as a reagent for organic synthesis, and the use of MICA-3,4-DBCE as a substrate for enzyme assays. Additionally, further research into the biochemical and physiological effects of MICA-3,4-DBCE could provide insight into its potential uses in drug development.

Méthodes De Synthèse

MICA-3,4-DBCE can be synthesized by a variety of methods. The most common method is the reaction of 1-methyl-1H-indole-3-carboxylic acid with 3,4-dichlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent, such as dichloromethane or acetonitrile, and can be completed in less than two hours.

Safety and Hazards

Propriétés

IUPAC Name |

(3,4-dichlorophenyl)methyl 1-methylindole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl2NO2/c1-20-9-13(12-4-2-3-5-16(12)20)17(21)22-10-11-6-7-14(18)15(19)8-11/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAGUKLOPLMJJKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)OCC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-6-oxo-6,7-dihydro-5H-1-oxa-5-aza-s-indacene-7-carboxylic acid (4H-[1,2,4]triazol-3-yl)-amide](/img/structure/B6343322.png)